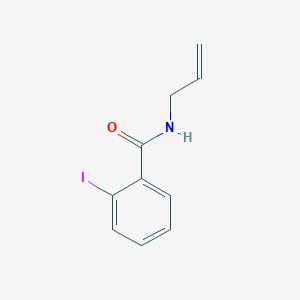
N-allyl-2-iodobenzamide
Cat. No. B4585672
Key on ui cas rn:
66896-70-6
M. Wt: 287.10 g/mol
InChI Key: OLXWXYYAYYVWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706731B2
Procedure details


470 ml (4.28 mol) of N-methylmorpholine, followed by 224 ml (2.98 mol) of allylamine are added under ice cooling to 750 g (2.81 mol) of 2-iodo-benzoic acid chloride in 7.5 l of acetonitrile, and stirred for 60 min at RT. The precipitate is filtered off and the filtrate concentrated by evaporation on a RE. The residue of evaporation is dissolved in 4 l of EtOAc and 4 l of water, the water phase is separated and extracted twice with EtOAc. The organic phases are washed with water, 0.1 N HCl, water, sat. Na2CO3, water and brine, dried (Na2SO4) and concentrated by evaporation. Stirring of the residue in 2.5 l of hexane and filtering yields 2-iodo-benzoic acid allylamide; m.p. 105-106° C.




Identifiers


|
REACTION_CXSMILES
|
CN1CCOCC1.[CH2:8]([NH2:11])[CH:9]=[CH2:10].[I:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16]>C(#N)C>[CH2:8]([NH:11][C:15](=[O:16])[C:14]1[CH:18]=[CH:19][CH:20]=[CH:21][C:13]=1[I:12])[CH:9]=[CH2:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
470 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
224 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
Step Three
|
Name
|
|
|
Quantity
|
750 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C(=O)Cl)C=CC=C1
|
|
Name
|
|
|
Quantity
|
7.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 60 min at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated by evaporation on a RE
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue of evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved in 4 l of EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4 l of water, the water phase is separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases are washed with water, 0.1 N HCl, water, sat. Na2CO3, water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring of the residue in 2.5 l of hexane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NC(C1=C(C=CC=C1)I)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
